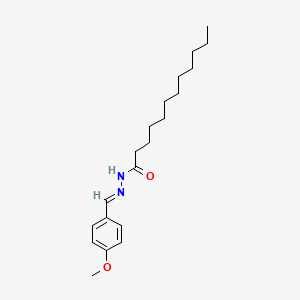
N'-(4-Methoxybenzylidene)dodecanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Methoxybenzylidene)dodecanohydrazide is an organic compound with the molecular formula C20H32N2O2 It is a derivative of hydrazide, characterized by the presence of a methoxybenzylidene group attached to a dodecanohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(4-Methoxybenzylidene)dodecanohydrazide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Methoxybenzylidene)dodecanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N’-(4-Methoxybenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-(4-Methoxybenzylidene)dodecanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Methoxybenzylidene)decanohydrazide
- N’-(3-Methoxybenzylidene)dodecanohydrazide
- N’-(4-Hydroxy-3-Methoxybenzylidene)dodecanohydrazide
Uniqueness
N’-(4-Methoxybenzylidene)dodecanohydrazide is unique due to its specific structural features, such as the methoxybenzylidene group and the dodecanohydrazide backbone. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the presence of the methoxy group can influence the compound’s reactivity and solubility, which can be advantageous in certain synthetic and industrial processes.
Propriétés
Numéro CAS |
303087-36-7 |
|---|---|
Formule moléculaire |
C20H32N2O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-20(23)22-21-17-18-13-15-19(24-2)16-14-18/h13-17H,3-12H2,1-2H3,(H,22,23)/b21-17+ |
Clé InChI |
XLGSKPJMOAXMRI-HEHNFIMWSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B11985280.png)
![N'-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11985290.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11985291.png)
![3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11985292.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11985296.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11985305.png)

![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11985312.png)

![3-tert-butyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985326.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985327.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11985329.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)
